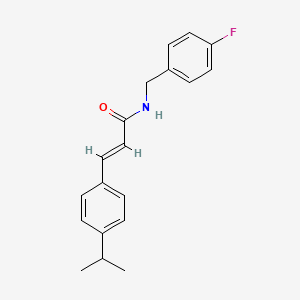
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide, also known as FBA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. FBA is a small molecule that has been synthesized and studied for its ability to modulate protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide involves its ability to modulate protein-protein interactions. This compound binds to specific sites on proteins, disrupting the interaction between the proteins and their partner proteins. This disruption leads to the inhibition of downstream signaling pathways, resulting in the inhibition of various cellular processes such as transcription, cell proliferation, and viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, leading to the prevention of neuronal cell death. This compound has also been shown to inhibit the replication of the hepatitis C virus, leading to the inhibition of viral infection.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This compound can be used to study the role of specific protein-protein interactions in various cellular processes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
For N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide research include the development of this compound derivatives, identification of new protein-protein interactions, and the use of this compound in combination with other therapeutic agents.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide involves a three-step process. The first step involves the reaction of 4-fluorobenzylamine with 4-isopropylbenzaldehyde to form an imine intermediate. The second step involves the reduction of the imine intermediate to form the corresponding amine. The final step involves the reaction of the amine with acryloyl chloride to form this compound. The synthesis of this compound has been optimized for high yield and purity.
Scientific Research Applications
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the inhibition of c-Myc-mediated transcription and tumor growth. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14(2)17-8-3-15(4-9-17)7-12-19(22)21-13-16-5-10-18(20)11-6-16/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZUXSZHJWOOS-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


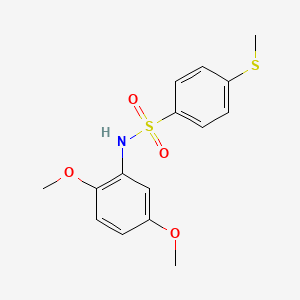
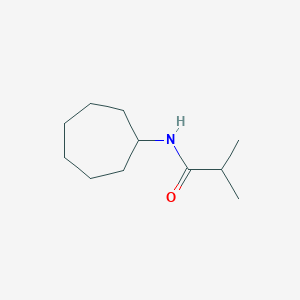
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
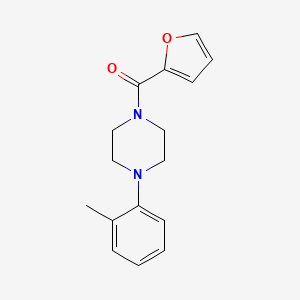
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
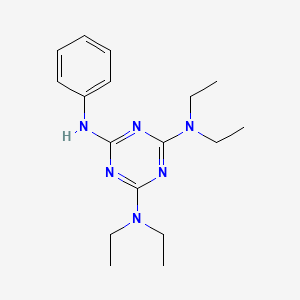
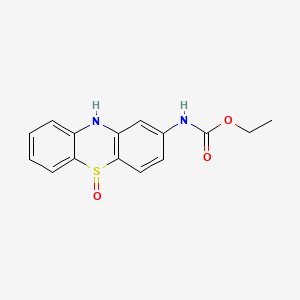
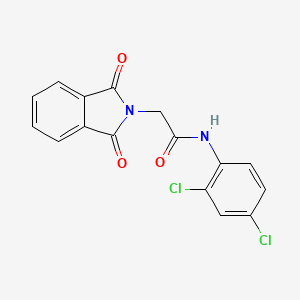
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)